REACTION_CXSMILES
|
[CH3:1][S:2]([O:5]C)(=[O:4])=[O:3].[CH3:7][N+:8]1[CH:12]=[CH:11][NH:10][CH:9]=1>>[CH3:1][S:2]([O-:5])(=[O:4])=[O:3].[CH3:7][N+:8]1[CH:12]=[CH:11][N:10]([CH3:1])[CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C[N+]1=CNC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
(25° C.)
|
Type
|
CUSTOM
|
Details
|
for 60 hours
|
Duration
|
60 h
|
Type
|
WAIT
|
Details
|
After this period of time
|
Type
|
CUSTOM
|
Details
|
The crystalline mass was crushed
|
Type
|
WASH
|
Details
|
washed two times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum, which
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)[O-].C[N+]1=CN(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.16 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 169.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |